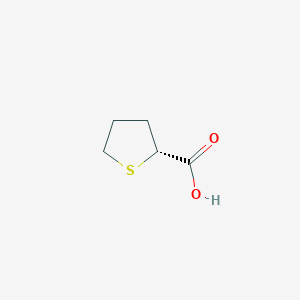

(2R)-thiolane-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H8O2S |

|---|---|

Molecular Weight |

132.18 g/mol |

IUPAC Name |

(2R)-thiolane-2-carboxylic acid |

InChI |

InChI=1S/C5H8O2S/c6-5(7)4-2-1-3-8-4/h4H,1-3H2,(H,6,7)/t4-/m1/s1 |

InChI Key |

MZOYMQRKTJRHGJ-SCSAIBSYSA-N |

Isomeric SMILES |

C1C[C@@H](SC1)C(=O)O |

Canonical SMILES |

C1CC(SC1)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2r Thiolane 2 Carboxylic Acid and Its Derivatization

Enantioselective Synthesis of (2R)-Thiolane-2-carboxylic Acid

Producing enantiomerically pure this compound requires specialized synthetic strategies that can control the stereochemistry at the C2 position. The primary approaches include the separation of a racemic mixture (chiral resolution), the direct construction of the chiral center using asymmetric catalysts or auxiliaries, and the use of highly specific biological catalysts.

Development of Asymmetric Synthetic Pathways to the (2R)-Thiolane Core

In contrast to resolution, which separates pre-existing enantiomers, asymmetric synthesis aims to create the desired enantiomer preferentially from an achiral or prochiral starting material. wikipedia.org These methods can offer higher efficiency, bypassing the 50% theoretical yield limit of classical resolution. High levels of stereocontrol are typically achieved using chiral catalysts, reagents, or auxiliaries that create a chiral environment for the reaction.

Several asymmetric strategies can be envisioned for the synthesis of the (2R)-thiolane core. electronicsandbooks.com For instance, a chiral auxiliary can be attached to a precursor molecule, directing a subsequent cyclization reaction to form the thiolane ring with the desired (R) configuration. After the ring is formed, the auxiliary is removed to yield the final product. Another powerful approach is the use of transition-metal catalysts complexed with chiral ligands to catalyze key bond-forming reactions, such as asymmetric cyclizations or hydrogenations, that establish the stereocenter with high enantioselectivity. nih.gov Diels-Alder reactions using chiral dienophiles represent another potential route for constructing cyclic systems asymmetrically. electronicsandbooks.com

Biocatalytic Approaches for Stereospecific Production

Biocatalysis utilizes enzymes or whole-cell systems to perform chemical transformations with exceptional chemo-, regio-, and stereoselectivity under mild reaction conditions. figshare.comnih.gov For the production of this compound, biocatalytic methods offer a green and efficient alternative to traditional chemical synthesis.

One common biocatalytic strategy is the kinetic resolution of a racemic mixture. For example, a lipase (B570770) could be used to selectively catalyze the hydrolysis of a racemic ester of thiolane-2-carboxylic acid. The enzyme would preferentially act on one enantiomer (e.g., the (R)-ester), converting it to this compound, while leaving the other enantiomer ((S)-ester) largely unreacted. researchgate.net The resulting acid and ester can then be separated.

A more advanced approach is the dynamic kinetic resolution (DKR). In this process, the unreactive enantiomer is continuously racemized in situ, allowing it to be converted into the desired product. This enables a theoretical yield of up to 100%. For instance, a nitrilase enzyme could be used for the DKR of a racemic α-thionitrile precursor, hydrolyzing it to the corresponding carboxylic acid with high enantiomeric excess. researchgate.net

Table 2: Potential Biocatalytic Strategies for this compound

| Biocatalytic Method | Enzyme Class | Substrate | Outcome |

|---|---|---|---|

| Kinetic Resolution | Lipase / Esterase | Racemic ester of thiolane-2-carboxylic acid | Selective hydrolysis of one ester enantiomer to the acid. researchgate.net |

| Dynamic Kinetic Resolution | Nitrilase | Racemic thiolane-2-carbonitrile | Complete conversion to this compound. researchgate.net |

| Asymmetric Reduction | Carboxylic Acid Reductase (CAR) | An appropriate prochiral precursor | Direct synthesis of the (2R)-acid or a precursor aldehyde. mdpi.com |

Diverse Chemical Transformations of Thiolane-2-carboxylic Acid

Once obtained, thiolane-2-carboxylic acid serves as a versatile starting material for further chemical modification. Reactions can be targeted at the carboxylic acid group or at the thiolane ring itself, enabling the synthesis of a wide range of derivatives.

Carboxylic Acid Functionalization and Esterification

The carboxylic acid moiety is a prime site for functionalization. The most common transformation is esterification, which converts the carboxylic acid into an ester. The Fischer esterification is a classic method involving the reaction of the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.com This is an equilibrium-driven reaction where using the alcohol as the solvent or removing water can drive the reaction to completion. masterorganicchemistry.comrug.nl

For substrates that are sensitive to strong acids, milder esterification methods are available. These include reactions using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), which activate the carboxylic acid for reaction with an alcohol. organic-chemistry.org Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride using thionyl chloride (SOCl₂), which then readily reacts with an alcohol to form the ester. beilstein-journals.org

Table 3: Examples of Esterification of Thiolane-2-carboxylic Acid

| Alcohol | Reagent/Catalyst | Product |

|---|---|---|

| Methanol | H₂SO₄ (catalyst) | Methyl (2R)-thiolane-2-carboxylate |

| Ethanol | H₂SO₄ (catalyst) | Ethyl (2R)-thiolane-2-carboxylate |

| Benzyl Alcohol | DCC | Benzyl (2R)-thiolane-2-carboxylate |

Ring Modification and Selective Substitution Reactions of the Thiolane Moiety

The thiolane ring itself offers opportunities for chemical modification, primarily involving the sulfur atom or the C-S bonds. The sulfur atom, being a thioether, can be readily oxidized. Treatment with a mild oxidizing agent like hydrogen peroxide or a peroxy acid (e.g., m-CPBA) can convert the sulfur to a sulfoxide. Further oxidation under stronger conditions can yield the corresponding sulfone. These transformations significantly alter the polarity and electronic properties of the molecule.

More advanced modifications can involve the cleavage of the carbon-sulfur bonds, leading to ring-opening or desulfurization. rsc.org Reactions with certain transition metal complexes are known to activate and cleave C-S bonds in thiophenic systems, suggesting that similar reactivity could be applied to the saturated thiolane ring to generate linear, functionalized hydrocarbon chains. rsc.orgacs.org Additionally, selective substitution on the carbon atoms of the ring, while more challenging than on an aromatic thiophene (B33073) ring, can be achieved through radical reactions or by deprotonation at a position alpha to the sulfur or the carboxyl group, followed by reaction with an electrophile.

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Thiolane-2-carboxylic acid |

| (R)-(+)-1-Phenylethylamine |

| (S)-(-)-1-Phenylethylamine |

| Brucine |

| Strychnine |

| Quinine |

| Thiolane-2-carbonitrile |

| Methyl (2R)-thiolane-2-carboxylate |

| Ethyl (2R)-thiolane-2-carboxylate |

| Benzyl (2R)-thiolane-2-carboxylate |

| tert-Butyl (2R)-thiolane-2-carboxylate |

| Methanol |

| Ethanol |

| Benzyl Alcohol |

| tert-Butanol |

| Sulfuric acid |

| Dicyclohexylcarbodiimide (DCC) |

| Thionyl chloride |

| Hydrogen peroxide |

| m-Chloroperoxybenzoic acid (m-CPBA) |

Synthesis of Conjugates and Peptidomimetic Analogues of Thiolane-2-carboxylic Acid

The synthesis of conjugates and peptidomimetic analogues of this compound is crucial for exploring its potential applications in medicinal chemistry and materials science. These modifications involve the formation of an amide bond between the carboxylic acid group of the thiolane moiety and an amino group of another molecule, such as an amino acid, peptide, or a drug molecule. The resulting N-acyl derivatives are fundamental to the construction of more complex structures. nih.govbeilstein-journals.org

Standard peptide coupling protocols are widely employed for this purpose. These methods typically involve the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to improve efficiency and minimize side reactions. For instance, the reaction of 2-(3-methoxyphenyl)-4-methylthiazole-5-carboxylic acid with an aniline (B41778) derivative was successfully achieved using EDCI and 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

Another effective method for activating carboxylic acids is their conversion to acyl chlorides. libretexts.org This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acyl chloride can then readily react with an amine to form the desired amide bond. This approach is a cornerstone in the synthesis of N-acyl derivatives of various heterocyclic compounds. nih.gov

The synthesis of peptidomimetic analogues, where a part of a peptide is replaced by the thiolane-2-carboxylic acid scaffold, follows similar principles. The this compound can be incorporated into a peptide sequence using solid-phase or solution-phase peptide synthesis techniques. This allows for the systematic exploration of how this non-natural amino acid analogue influences the structure and function of peptides. The development of such synthetic strategies is essential for creating novel therapeutic agents and research tools. rsc.org

| Compound Name | Structure |

| This compound | C₅H₈O₂S |

| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) | C₈H₁₇N₃ |

| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O |

| N-Hydroxysuccinimide (NHS) | C₄H₅NO₃ |

| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ |

| Thionyl chloride | SOCl₂ |

| Oxalyl chloride | C₂Cl₂O₂ |

Mechanistic Studies of Thiolane-2-carboxylic Acid Reactivity

The reactivity of thiolane-2-carboxylic acid is primarily centered around the carboxylic acid functional group. Mechanistic studies of its reactions are fundamental to understanding and optimizing the synthesis of its derivatives. The core of its reactivity lies in the electrophilic nature of the carbonyl carbon, which is susceptible to attack by nucleophiles.

The general mechanism for the derivatization of carboxylic acids, such as amide or ester formation, involves a nucleophilic acyl substitution. In this process, a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate. The hydroxyl group of the carboxylic acid is a poor leaving group, so it must be activated. This activation can be achieved by protonation of the carbonyl oxygen under acidic conditions, or by conversion of the hydroxyl group into a better leaving group, such as a chlorosulfite intermediate by reacting with thionyl chloride. libretexts.org

The relative reactivity of carboxylic acid derivatives is influenced by the nature of the leaving group. libretexts.org For instance, acyl chlorides are highly reactive because the chloride ion is an excellent leaving group. The reactivity of different carboxylic acid derivatives generally follows the order: acyl chlorides > anhydrides > thioesters > esters > amides. libretexts.org This hierarchy is a consequence of the basicity of the leaving group; weaker bases are better leaving groups. libretexts.org

In the context of thiolane-2-carboxylic acid, the sulfur atom in the tetrahydrothiophene (B86538) ring can influence the reactivity of the carboxylic acid group through inductive effects. Sulfur is more electronegative than carbon, which can lead to a slight withdrawal of electron density from the rest of the ring, potentially affecting the acidity of the carboxylic proton and the electrophilicity of the carbonyl carbon.

Computational and Theoretical Investigations of 2r Thiolane 2 Carboxylic Acid Systems

Quantum Chemical Analysis and Property Prediction

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. researchgate.netatlantis-press.com These methods allow for the detailed examination of electronic structure and the prediction of various chemical properties, offering a microscopic understanding of the molecule's behavior.

Electronic Structure, Molecular Orbitals, and Spectroscopic Interpretations

Quantum chemical calculations are instrumental in elucidating the electronic properties of (2R)-thiolane-2-carboxylic acid. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity and electronic transitions. mdpi.com For thiophene (B33073) derivatives, which share the sulfur-containing heterocyclic motif, the distribution of these orbitals indicates the likely sites for electron donation and acceptance. researchgate.net

The HOMO-LUMO energy gap is a key parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A larger energy gap suggests higher stability and lower reactivity. Theoretical calculations of spectroscopic data, such as FT-IR, are also performed to complement experimental findings. mdpi.com For instance, vibrational analysis can predict the characteristic frequencies of functional groups within the molecule, aiding in its structural characterization.

| Calculated Quantum Chemical Parameter | Significance |

| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates the electron-donating ability of the molecule. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates the electron-accepting ability of the molecule. |

| Energy Gap (ELUMO - EHOMO) | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | Provides information about the overall polarity of the molecule. |

This table presents key quantum chemical parameters and their significance in the context of analyzing molecules like this compound.

Reaction Mechanism Elucidation through Computational Methods

Computational methods are pivotal in mapping the potential energy surfaces of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, researchers can elucidate reaction pathways and determine the feasibility of different mechanisms. DFT calculations, for example, have been used to study the reaction mechanisms of related heterocyclic compounds, providing detailed information on the energetics and geometries of intermediates and transition states. nih.govresearchgate.net

These computational approaches enable the investigation of various reaction types, such as electrophilic substitution on the thiolane ring or reactions involving the carboxylic acid group. The insights gained from these studies are essential for designing synthetic routes and understanding the chemical transformations of this compound and its derivatives.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the exploration of conformational landscapes and intermolecular interactions over time.

Stereochemical Flexibility and Conformational Dynamics of Chiral Thiolanes

The thiolane ring in this compound is not planar and exhibits conformational flexibility. Computational studies on similar chiral macrocycles have shown that these molecules can adopt diverse conformations. nih.govresearchgate.net The presence of the chiral center at the C2 position significantly influences the preferred conformations of the thiolane ring.

Molecular dynamics simulations can be employed to explore the potential energy surface and identify the most stable conformers. The study of related chiral thianthrenes has demonstrated the stability of different diastereoisomers, which was confirmed by X-ray crystallography. mdpi.com This highlights the importance of computational methods in understanding the stereochemical aspects of sulfur-containing chiral compounds. The flexibility of the thiolane ring and the orientation of the carboxylic acid group are critical for its interaction with other molecules, such as biological receptors.

Analysis of Intermolecular Interactions and Supramolecular Aggregation in Chiral Carboxylic Acids

The carboxylic acid moiety in this compound is capable of forming strong hydrogen bonds, which can lead to the formation of dimers and larger supramolecular assemblies. researchgate.netacs.org Computational studies on the supramolecular aggregation of hydroxycarboxylic acids have revealed the formation of one-dimensional and two-dimensional structures through hydrogen bonding. researchgate.net

The chirality of this compound can influence the nature of these supramolecular structures, potentially leading to the formation of helical assemblies. acs.orgnih.gov The interplay of hydrogen bonding, van der Waals forces, and steric effects governs the self-assembly process. Understanding these interactions is crucial for predicting the crystal packing and the properties of the material in the solid state.

In Silico Design and Virtual Screening of Thiolane-2-carboxylic Acid Derivatives

Computational techniques are increasingly used in the design of new molecules with specific properties. In silico methods allow for the rapid screening of large virtual libraries of compounds, identifying promising candidates for synthesis and experimental testing. acs.orgnih.govijper.org

The design of derivatives of this compound can be guided by computational approaches such as molecular docking. This technique predicts the preferred binding orientation of a ligand to a target receptor, which is essential in drug discovery. acs.orgresearchgate.net For example, derivatives of thiazole (B1198619) carboxamides have been designed and evaluated as COX inhibitors using molecular docking. acs.org

Quantitative Structure-Activity Relationship (QSAR) studies can also be performed to correlate the structural features of thiophene derivatives with their biological activity. nih.gov These in silico tools, including ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, help in optimizing the pharmacokinetic properties of potential drug candidates. acs.org By modifying the core structure of this compound with different functional groups, it is possible to design new compounds with enhanced activity and desired properties.

Supramolecular Chemistry and Advanced Material Applications of Thiolane 2 Carboxylic Acid Scaffolds

Design and Characterization of Chiral Supramolecular Architectures

Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule or assembly. nih.govnih.gov The formation of these inclusion complexes is driven by molecular recognition, where the size, shape, and chemical properties of the host and guest are complementary. While specific host-guest complexes of (2R)-thiolane-2-carboxylic acid are not extensively documented, its structural features suggest its potential utility in this area.

The compact, cyclic nature of the thiolane ring combined with the functional carboxylic acid group makes it a candidate for acting as a guest molecule within larger host cavities, such as those provided by cyclodextrins or calixarenes. nih.gov Conversely, self-assembled structures formed from this compound could create porous networks capable of encapsulating smaller guest molecules, a principle demonstrated by other derivatives. rsc.org The interactions would be governed by hydrogen bonding from the carboxylic acid and van der Waals interactions involving the aliphatic ring.

Self-assembly is the spontaneous organization of molecules into ordered structures. For carboxylic acids, the formation of robust hydrogen-bonded dimers via the R²₂(8) synthon is a common and predictable motif. mdpi.com In chiral systems like this compound, these primary interactions, coupled with the defined stereochemistry, can guide the hierarchical assembly into larger, chiral structures such as helical chains or layers. mdpi.comacs.org

Development of Functional Materials Incorporating Thiolane-2-carboxylic Acid Moieties

The unique structural and chemical properties of this compound make it an attractive component for the development of functional materials. Its ability to coordinate with metal ions through both the carboxylate and the sulfur atom allows for the creation of diverse metal-organic complexes and coordination polymers with tailored properties.

This compound is a versatile ligand for coordinating with metal ions. The carboxylate group can bind to metals in several modes (monodentate, bidentate chelate, bidentate bridging), while the soft sulfur atom of the thiolane ring can also participate in coordination, particularly with soft metal ions. wikipedia.orgmdpi.com This potential for multi-modal coordination allows for the construction of a wide array of metal complexes and coordination polymers (CPs). mdpi.com

| Potential Coordination Modes of (2R)-thiolane-2-carboxylate |

| Monodentate |

| Coordination through one oxygen of the carboxylate group. researchgate.net |

| Coordination through the sulfur atom of the thiolane ring. wikipedia.org |

| Bidentate (Chelating) |

| Coordination through both oxygens of the carboxylate group to a single metal center. mdpi.com |

| Coordination through one carboxylate oxygen and the sulfur atom to a single metal center. |

| Bidentate (Bridging) |

| Bridging two metal centers using the carboxylate group. mdpi.com |

The incorporation of ligands into metal complexes can give rise to unique photophysical properties, such as luminescence. rsc.org This is particularly true for complexes of heavy transition metals like platinum(II), rhenium(I), and iridium(III), where strong spin-orbit coupling facilitates phosphorescence. nih.gov The ligands play a crucial role in tuning the energy levels of the molecular orbitals and, consequently, the emission color and efficiency of the complex.

Complexes containing thiolate ligands have been shown to exhibit interesting luminescent properties. rsc.org The introduction of a thiolate ligand can induce a charge transfer from the thiolate (mixed with metal character) to other ligands in the complex upon photoexcitation. rsc.org This metal-to-ligand charge transfer (MLCT) or ligand-to-ligand charge transfer (LLCT) often results in strong luminescence. nih.govrsc.org It is therefore plausible that metal complexes incorporating the (2R)-thiolane-2-carboxylate ligand could exhibit photoactive and luminescent behaviors. The specific properties would depend on the choice of metal center and any ancillary ligands present in the coordination sphere. Research into related zinc(II) thione complexes has shown that such systems can be highly emissive in the solid state, with emissions ranging from blue to yellow. rsc.org

| Potential Photophysical Processes in Thiolane Complexes | | :--- | :--- | | Excitation | Absorption of a photon promotes an electron to a higher energy molecular orbital. | | Emission | The excited electron returns to the ground state, releasing energy as light (fluorescence or phosphorescence). | | Charge Transfer (CT) | The excited state involves the transfer of electron density from one part of the complex to another (e.g., Metal-to-Ligand, Ligand-to-Metal, or Intra-Ligand). nih.govrsc.orgrsc.org | | Non-Radiative Decay | The excited state energy is lost as heat or through molecular vibrations, without the emission of light. rsc.org |

Biochemical Investigations and Mechanistic Elucidation of Thiolane 2 Carboxylic Acid

Enzymatic Interactions and Molecular Mechanisms of Action

(2R)-thiolane-2-carboxylic acid, also known as L-thioproline, exhibits notable interactions with proline metabolic enzymes, particularly proline dehydrogenase. Its structural similarity to L-proline allows it to act as a substrate mimic, leading to inhibitory effects and providing a basis for photopharmacological applications.

Inhibition Studies of Proline Dehydrogenase by Thiolane-2-carboxylate

This compound has been identified as a substrate for proline dehydrogenase (PRODH), the first enzyme in the proline catabolic pathway. nih.gov Studies have shown that it can be oxidized by PRODH with a catalytic efficiency significantly higher than that of proline itself. nih.gov This is reflected in the lower Michaelis constant (Km) and dissociation constant (Kd) values for L-thioproline compared to L-proline, indicating a stronger binding affinity to the PRODH active site. nih.gov The presence of the carbon-sulfur bond in the thioproline ring is thought to enhance this binding. nih.gov

Kinetic studies have demonstrated that L-proline acts as a competitive inhibitor of the dehydrogenase activity of related enzymes with respect to L-thioproline, confirming that they occupy the same binding site. nebraska.edu For instance, with human pyrroline-5-carboxylate reductase (PYCR), another enzyme implicated in thioproline metabolism, L-proline competitively inhibits the oxidation of L-thioproline. nebraska.edunih.gov

Table 1: Kinetic Parameters for Proline Dehydrogenase (PRODH) Activity with L-proline and L-thioproline

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|

| L-proline | 20 ± 2 | 1.5 ± 0.1 | 75 |

| L-thioproline | 0.3 ± 0.05 | 2.5 ± 0.1 | 8300 |

Data adapted from studies on PutA, a bifunctional enzyme with PRODH activity. nih.gov

Photoinduced Inactivation Mechanisms and Photopharmacological Implications

A novel class of PRODH inactivators that function in a light-dependent manner has been discovered, with tetrahydrothiophene-2-carboxylate, a close structural analogue of this compound, being a key example. nebraska.edunih.gov In the absence of light, these compounds act as reversible, competitive inhibitors of PRODH. nebraska.edunih.gov However, upon exposure to light, particularly blue light, they induce covalent and irreversible modification of the flavin adenine (B156593) dinucleotide (FAD) cofactor in the enzyme's active site. nih.gov

The proposed mechanism involves the photoexcitation of the FAD cofactor while the inhibitor is noncovalently bound in the active site. nih.gov This is followed by a single electron transfer from the inhibitor to the excited FAD, leading to the formation of a reduced FAD semiquinone and a radical species from the inhibitor. nih.gov Subsequent decarboxylation of the inhibitor radical and combination with the FAD at the N5 position results in a covalently modified, reduced, and inactive form of the enzyme. nih.gov These findings open avenues for the development of photopharmacological drugs targeting PRODH, which could offer spatially and temporally controlled therapeutic effects. nebraska.edunih.gov The photosensitivity of cancer cells to some of these compounds has also been demonstrated, highlighting their therapeutic potential. nebraska.edunih.gov

Substrate Mimicry and Active Site Binding Analysis

The structural resemblance of this compound to L-proline is central to its biological activity. nih.gov It effectively mimics proline, allowing it to bind to the active site of proline-metabolizing enzymes. nih.gov X-ray crystallography studies of PRODH complexed with proline analogues have provided detailed insights into the binding interactions. mdpi.com These studies show that the carboxylate group of the inhibitors forms crucial interactions with conserved arginine and lysine (B10760008) residues in the active site, acting as an anionic anchor. mdpi.com

The binding of these analogues, including those with a thiophene (B33073) ring, can induce conformational changes in the active site. mdpi.com For example, the binding of some inhibitors is accompanied by a compression of the active site to facilitate nonpolar contacts. mdpi.com In contrast, other fragments can bind in a way that stabilizes a more open and flexible conformation of the active site. mdpi.com The ability of this compound and its derivatives to mimic proline and bind to the active site of enzymes like PRODH is a key factor in both their inhibitory and antimicrobial effects. nih.govnih.gov

Antimicrobial Efficacy and Structure-Activity Relationship (SAR) Studies of Derivatives

This compound and its derivatives have demonstrated notable antimicrobial properties against a range of bacteria and fungi. Their mechanism often involves the interference with proline metabolic pathways or protein synthesis.

Antibacterial Spectrum and Potency

As a proline analogue, this compound can interfere with bacterial growth by being mistakenly incorporated into proteins in place of proline. nih.gov This leads to the synthesis of faulty proteins and can inhibit bacterial proliferation. nih.gov Studies on Escherichia coli have shown that the inhibitory effects of thioproline can be reversed by the addition of L-proline, confirming its role as a competitive inhibitor of proline utilization. nih.govnih.gov

Structure-activity relationship (SAR) studies on derivatives of thiazolidine-4-carboxylic acid have revealed that modifications to the core structure can significantly impact antibacterial activity. novapublishers.com For instance, the introduction of various substituents on the thiazolidine (B150603) ring can modulate the potency and spectrum of activity. novapublishers.com Some synthetic azole derivatives of L-proline have shown promising activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting efficacy comparable to commercial antibiotics like ampicillin (B1664943) and gentamycin. jocpr.comjocpr.com

Table 2: Antibacterial Activity of Selected Proline Analogues and Derivatives

| Compound/Derivative | Target Organism(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| L-Thioproline | Escherichia coli | Inhibition of growth, interference with protein synthesis | nih.govnih.gov |

| Azole derivatives of L-proline | S. aureus, B. cereus, E. coli, P. aeruginosa | Promising antibacterial activity | jocpr.comjocpr.com |

Antifungal Activity and Mechanistic Insights

Derivatives of thiazolidine and thiophene carboxylic acids have also been investigated for their antifungal properties. nih.govnih.gov The mechanism of action is often linked to the disruption of essential cellular processes in fungi. SAR studies have indicated that specific structural features are crucial for antifungal efficacy. For example, in a series of thiourea (B124793) derivatives of 2-thiophenecarboxylic acid, the position of methyl groups on an aromatic ring significantly influenced the antifungal and antioxidant activity against Candida auris. nih.gov The ortho-methylated derivative, in particular, showed the highest activity, with a notable inhibitory effect on biofilm growth and microbial adherence. nih.gov

Furthermore, some thiazole (B1198619) derivatives have demonstrated strong antifungal activity against mycotoxin-producing fungi like Aspergillus flavus and Aspergillus ochraceus. nih.gov The most active compounds were found to induce ultrastructural changes in these fungi, suggesting a mechanism that involves disruption of the fungal cell structure. nih.gov These findings underscore the potential of developing this compound derivatives as novel antifungal agents.

Role as a Chiral Building Block in Biologically Relevant Scaffolds

This compound serves as a crucial chiral precursor in the synthesis of various biologically significant molecules. Its inherent stereochemistry is pivotal for constructing complex molecular architectures with specific biological activities. The thiolane ring, a five-membered saturated heterocycle containing a sulfur atom, is a structural motif found in a number of natural products and synthetic compounds with interesting pharmacological properties. nih.gov

One of the most notable applications of this compound is in the synthesis of biotin (B1667282), also known as vitamin H. scripps.edu Biotin is an essential cofactor for a group of enzymes called carboxylases, which are involved in critical metabolic processes such as fatty acid synthesis, gluconeogenesis, and amino acid metabolism. scripps.edunih.gov The synthesis of biotin from this compound ensures the correct stereochemical configuration at the carbon atom bearing the carboxylic acid group, which is essential for its biological function. Several synthetic routes to biotin and its intermediates, such as 2-(delta-carboxybutyl)-thiophane-3,4-dicarboxylic acid, have been developed, highlighting the importance of this chiral starting material. google.comnih.gov

Beyond its role in biotin synthesis, the thiolane scaffold is a key component in a variety of other biologically active compounds. nih.gov For instance, derivatives of thiophene-2-carboxylic acid, a related aromatic compound, have been investigated for their potential as antidepressant, anticonvulsant, and analgesic agents. lew.ro While not a direct application of this compound, this underscores the therapeutic potential of sulfur-containing heterocyclic compounds.

The versatility of the thiolane ring as a structural scaffold is further demonstrated by its incorporation into novel therapeutic agents. Thiolane-based compounds have shown a wide range of biological activities, including antiviral, anticancer, anti-platelet, α-glucosidase inhibition, anti-HIV, and immunosuppressive effects. nih.gov The development of synthetic methods to access these thiolane-based therapeutics is an active area of research, with this compound and other chiral building blocks playing a central role. mdpi.comsigmaaldrich.commdpi.comresearchgate.net

The following table summarizes some of the biologically relevant scaffolds synthesized using or related to this compound:

| Compound/Scaffold | Biological Relevance |

| Biotin | Essential cofactor for carboxylase enzymes involved in metabolism. scripps.edunih.gov |

| 2-(delta-carboxybutyl)-thiophane-3,4-dicarboxylic acid | An intermediate in the synthesis of biotin. nih.gov |

| Thiolane-based therapeutics | Exhibit a wide range of activities including antiviral, anticancer, and immunosuppressive properties. nih.gov |

| Thiophene-2-carboxylic acid derivatives | Investigated for potential antidepressant, anticonvulsant, and analgesic effects. lew.ro |

| Biotin-LA | A synthetic conjugate used in biochemical studies. researchgate.net |

Future Research Directions and Emerging Paradigms for 2r Thiolane 2 Carboxylic Acid

Innovation in Green and Sustainable Synthetic Routes

The chemical synthesis of thiolane-based therapeutics is crucial for their accessibility. nih.gov Traditional methods for creating thiophene (B33073) and thiolane rings, such as the Paal-Knorr and Gewald reactions, often require harsh conditions and may have limited functional group tolerance. nih.gov The future of synthesizing (2R)-thiolane-2-carboxylic acid lies in the development of green and sustainable methods that prioritize efficiency, safety, and environmental impact.

Key areas for innovation include:

Biocatalytic and Chemoenzymatic Methods: The inherent chirality of this compound makes biocatalysis an attractive approach. The use of enzymes, either as isolated catalysts or within whole-cell systems, can offer high enantioselectivity and milder reaction conditions. Future research could focus on identifying or engineering enzymes (e.g., hydrolases, oxidoreductases) for the asymmetric synthesis or kinetic resolution of thiolane precursors. Chemoenzymatic strategies, which combine the best of chemical and biological catalysis, could provide efficient, multi-step syntheses. nih.gov

Asymmetric Catalysis: Metal-catalyzed or organocatalyzed asymmetric reactions represent a powerful tool for establishing the stereocenter at the C2 position. Developing catalytic systems that can facilitate the enantioselective cyclization of acyclic precursors or the asymmetric functionalization of a pre-existing thiolane ring would be a significant advancement.

Renewable Feedstocks and Green Solvents: A core tenet of green chemistry is the use of renewable starting materials. Research into synthesizing the thiolane core from bio-based precursors would significantly improve the sustainability profile of this compound. Furthermore, replacing traditional organic solvents with water or other environmentally benign alternatives is a critical goal. nih.gov Multicomponent reactions (MCRs) conducted in water have already shown promise for synthesizing complex thiophene derivatives. nih.gov

| Synthetic Approach | Description | Potential Advantages for this compound | References |

|---|---|---|---|

| Traditional Cyclizations (e.g., Paal-Knorr) | Condensation of a 1,4-dicarbonyl compound with a sulfiding agent. | Well-established for heterocycle formation. | nih.gov |

| Gewald Reaction | Condensation of a ketone/aldehyde with a cyano ester in the presence of sulfur and a base. | Allows for the introduction of various substituents. | nih.gov |

| Biocatalysis/Chemoenzymatic Synthesis | Use of enzymes for selective transformations. | High enantioselectivity, mild reaction conditions, reduced waste. | nih.gov |

| Metal-Catalyzed Cyclization | Use of transition metals to catalyze ring formation from functionalized alkynes or other precursors. | High efficiency and regioselectivity. | mdpi.comresearchgate.net |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step to form a complex product. | Atom economy, operational simplicity, potential for library synthesis. | nih.gov |

Advanced Spectroscopic and Structural Characterization Techniques

The precise structural elucidation of this compound is fundamental to understanding its function. While standard techniques are useful, advanced spectroscopic methods are needed for a comprehensive analysis of its three-dimensional structure and subtle stereochemical features.

Chiroptical Spectroscopy: Techniques like Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are exceptionally powerful for determining the absolute configuration of chiral molecules in solution. google.comrsc.org Unlike X-ray crystallography, which requires a single crystal, VCD and ROA can provide conformational information in the solution phase, which is often more biologically relevant. These methods, combined with quantum chemical calculations, can provide an unambiguous assignment of the (R)-configuration. rsc.org

Advanced NMR Spectroscopy: Modern NMR techniques offer profound insights into molecular structure. chromatographyonline.com A new NMR method that directly detects molecular chirality without the need for chiral derivatizing agents could streamline the analysis of enantiomeric purity. theanalyticalscientist.com For this compound, advanced 2D NMR experiments can elucidate through-bond and through-space correlations, helping to define the conformation of the five-membered ring. numberanalytics.com The chemical shift of the carboxylic acid proton in ¹H NMR is typically found in the downfield region around 12 ppm, while the carboxyl carbon appears between 165-185 ppm in ¹³C NMR spectra. pressbooks.publibretexts.org

X-ray Crystallography and Computational Analysis: Single-crystal X-ray diffraction remains the gold standard for determining solid-state molecular structure. researchgate.netfigshare.com For derivatives of this compound, this technique can reveal precise bond lengths, bond angles, and intermolecular interactions. Combining crystallographic data with computational methods like Hirshfeld surface analysis can provide detailed insights into the nature and significance of intermolecular contacts, such as hydrogen bonds and other weak interactions that govern crystal packing. figshare.comnih.gov

| Spectroscopic Technique | Functional Group | Characteristic Signal/Region | References |

|---|---|---|---|

| ¹H NMR | Carboxylic Acid (-COOH) | ~10-12 ppm (broad singlet) | pressbooks.publibretexts.org |

| ¹³C NMR | Carboxylic Acid (-C OOH) | ~165-185 ppm | pressbooks.pub |

| ¹³C NMR | Nitrile (-C≡N) | ~115-130 ppm | pressbooks.pub |

| IR Spectroscopy | Carboxylic Acid (O-H stretch) | ~2500-3500 cm⁻¹ (broad) | libretexts.org |

| IR Spectroscopy | Carboxylic Acid (C=O stretch) | ~1710 cm⁻¹ | libretexts.org |

Expansion into Novel Biological Pathways and Targets

Thiolane-containing compounds exhibit a wide array of biological activities, including anti-viral, anti-cancer, and immunosuppressive effects. nih.govresearchgate.net A significant future direction for this compound is to move beyond known targets and explore its potential to modulate novel biological pathways.

Metallo-β-Lactamase (MBL) Inhibition: A highly promising area of research is the inhibition of MBLs, enzymes that confer bacterial resistance to a broad range of β-lactam antibiotics. nih.govresearchgate.net Compounds containing a thiol group have shown significant inhibitory activity against various MBLs, often by interacting with the zinc ions in the enzyme's active site. nih.govresearchgate.net Future studies should investigate this compound and its derivatives as broad-spectrum inhibitors against clinically relevant MBLs from different subclasses (B1, B2, and B3). researchgate.net The goal is to develop compounds that can be used as adjuvants to rescue the efficacy of existing antibiotics. researchgate.netdiva-portal.org

Exploring New Enzyme Targets: The thiol group is a versatile functional group that can interact with various biological targets. Research should be expanded to screen this compound against other classes of enzymes where a thiol interaction could be key, such as zinc-containing proteases or kinases.

Modulation of Cellular Signaling: Thiol-containing metabolites can be formed from cysteine conjugates and participate in various cellular pathways. nih.gov Investigating how this compound is metabolized and whether it or its metabolites can influence cellular signaling pathways, such as those involved in inflammation or apoptosis, could reveal entirely new therapeutic opportunities. Thiophene derivatives have already been investigated for their anticancer properties. mdpi.com

Interdisciplinary Applications in Chemical Biology and Materials Science

The unique structural and chemical properties of this compound make it a valuable building block for interdisciplinary research, bridging the gap between chemistry, biology, and materials science.

Chemical Biology Probes: The thiol group is highly nucleophilic and can be used to tag and study biological molecules. wikipedia.org this compound can be elaborated into chiral chemical probes. nih.gov By attaching a reporter group (e.g., a fluorophore or a biotin (B1667282) tag), these probes could be used to identify and characterize new biological targets, study enzyme mechanisms, or visualize cellular processes with high specificity. nih.govillinois.edumedchemexpress.com The defined stereochemistry of the probe would be critical for studying stereoselective biological recognition events.

Chiral Materials and Nanotechnology: Thiophene-based molecules are extensively used in materials science, particularly in the development of organic electronics. mdpi.com The chirality of this compound offers an opportunity to create novel chiral materials. It could be incorporated into polymers, leading to materials with unique chiroptical properties for applications in asymmetric catalysis or chiral separations. researchgate.net Furthermore, thiols are well-known for their ability to self-assemble on gold surfaces. wikipedia.org This property could be exploited to create chiral-modified nanoparticles or surfaces for applications in sensing, electronics, and nanotechnology.

Coordination Chemistry: The carboxylic acid and the sulfur atom of the thiolane ring provide potential coordination sites for metal ions. mdpi.com Exploring the coordination chemistry of this compound with various metals could lead to the development of new catalysts, imaging agents, or therapeutic compounds where the metal complex's geometry and reactivity are controlled by the chiral ligand.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.